molecular formula C6H9NO2 B117064 (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid CAS No. 154568-20-4

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Cat. No.: B117064
CAS No.: 154568-20-4
M. Wt: 127.14 g/mol
InChI Key: NLCBWTXCWRLPIR-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is a chiral, non-proteinogenic amino acid It features a five-membered cyclopentene ring with an amino group at the second position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the cyclopentene ring. For example, the use of a chiral nickel(II) complex of glycine Schiff base has been reported to achieve high diastereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or auxiliaries. The process typically includes steps such as alkylation, cyclization, and purification to obtain the desired enantiomer in high purity. The scalability and operational convenience of these methods are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid with a similar structure but a different ring system.

    (1R,2S)-2-aminocyclopentane-1-carboxylic acid: A non-proteinogenic amino acid with a saturated cyclopentane ring.

Uniqueness

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is unique due to its unsaturated cyclopentene ring, which imparts different chemical reactivity and biological activity compared to its saturated analogs. This structural feature makes it a valuable compound for studying the effects of ring unsaturation on amino acid properties and functions .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBWTXCWRLPIR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414982
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154568-20-4
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Reactant of Route 2
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Reactant of Route 3
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Reactant of Route 4
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Reactant of Route 6
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.